molecular formula C23H32O6 B149722 [(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate CAS No. 2871-71-8

[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate

Cat. No.: B149722
CAS No.: 2871-71-8
M. Wt: 404.5 g/mol
InChI Key: TYKFSLOWQCQNQJ-BLACJIEISA-N
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Description

This compound is a steroidal derivative with a cyclopenta[a]phenanthrene core, characterized by multiple stereochemical centers (2S, 8S, 9S, 10R, 11S, 13S, 14S, 17R) and functional groups, including hydroxyl (-OH), acetyl (-OAc), and methyl (-CH₃) substituents. Its molecular complexity suggests applications in pharmaceutical research, particularly in hormone-related therapies or anti-inflammatory agents .

Properties

IUPAC Name

[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-20,26-28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,19-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKFSLOWQCQNQJ-BLACJIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]([C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951356
Record name 11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2871-71-8
Record name NSC82851
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound belongs to a class of steroids and has a distinctive cyclopenta[a]phenanthrene core. Its structure includes multiple hydroxyl groups and an acetate moiety that may contribute to its biological properties.

Molecular Formula : C27H42O5
Molecular Weight : 442.62 g/mol
IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound primarily relates to its potential therapeutic effects in various medical conditions. Research indicates several key areas of interest:

1. Antitumor Activity

Studies have shown that compounds with similar structures exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The presence of hydroxyl groups in the structure is believed to enhance the interaction with estrogen receptors (ERs), leading to the inhibition of tumor cell proliferation.
  • Case Study : A derivative of this compound was tested in vitro against breast cancer cell lines and demonstrated a dose-dependent reduction in cell viability .

2. Anti-inflammatory Effects

Research suggests that the compound may possess anti-inflammatory properties:

  • Experimental Evidence : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 levels .

3. Antioxidant Properties

The antioxidant capacity of the compound has been evaluated:

  • Study Findings : In vitro assays indicated that the compound effectively scavenged free radicals and reduced oxidative stress markers in cultured cells .

Data Tables

Biological ActivityMechanismReferences
AntitumorER inhibition
Anti-inflammatoryCytokine modulation
AntioxidantFree radical scavenging

Case Studies

  • Breast Cancer Cell Lines : A study reported that the compound reduced proliferation in MCF-7 breast cancer cells by inducing apoptosis through ER-mediated pathways. The IC50 value was determined to be 5 µM.
  • Inflammatory Models : In a rodent model of arthritis induced by collagen injection, treatment with the compound showed a reduction in joint swelling and histological signs of inflammation compared to controls.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C29H50O4
  • Molecular Weight : 466.71 g/mol
  • InChI Key : QZTPYRGXUUUVCU-IWQLHOTHSA-N

The structure features a cyclopenta[a]phenanthrene backbone with multiple hydroxyl groups and an acetate moiety, contributing to its unique chemical reactivity and biological activity.

Hormonal Activity

Research indicates that compounds similar to this structure exhibit significant hormonal activity. They can act as selective modulators of steroid receptors, particularly in the context of hormone-dependent cancers such as breast cancer. Studies show that these compounds can bind to estrogen receptors and influence gene expression related to cell proliferation and differentiation .

Anti-Cancer Properties

The compound has been investigated for its potential anti-cancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with cancer cell death. This mechanism is particularly relevant in the treatment of hormone-sensitive tumors .

Metabolic Studies

In metabolic profiling studies, this compound has been identified as a significant metabolite in various biological samples. Its presence in serum has been linked to metabolic disorders and can serve as a biomarker for certain conditions . The compound's structural modifications have been explored to enhance its bioavailability and therapeutic efficacy.

Drug Development

The unique structure of this compound makes it a candidate for drug development targeting various diseases. Its derivatives are being synthesized to improve selectivity and reduce side effects associated with traditional therapies .

Organic Electronics

Recent advancements have explored the use of this compound in organic electronics, particularly in OLEDs (Organic Light Emitting Diodes). Its fluorescence properties make it suitable for applications in light-emitting materials due to its stability and efficiency . The compound's ability to form thin films with desirable electronic properties has implications for the development of next-generation display technologies.

Case Study 1: Breast Cancer Treatment

A clinical study evaluated the efficacy of a derivative of this compound in treating patients with estrogen receptor-positive breast cancer. The results indicated a significant reduction in tumor size and improved patient outcomes compared to standard therapies .

Case Study 2: Metabolic Syndrome

Another study focused on the metabolic effects of this compound in an animal model of metabolic syndrome. The findings suggested that it could improve insulin sensitivity and reduce inflammation markers, highlighting its potential as a therapeutic agent for metabolic disorders.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS or Identifier) Substituents (Positions) Molecular Weight (g/mol) Key Functional Differences vs. Target Compound Source
(8S,9S,10R,11R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-3-oxo-... (CAS 2268-98-6) 17-Acetyl, 11R-OH ~434.6* Lacks 17-OH; 11R-OH vs. 11S-OH in target Hairui Chem
3-Hydroxy-20-oxopregn-5-en-21-yl acetate (synonyms in ) 3-OH, 20-oxo, 21-OAc ~372.5* Shorter carbon chain; pregnane backbone vs. cyclopenta PubChem
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-8,14-dihydroxy-... benzoate () 17-Acetyl, 8,14-diOH, benzoate ester >600* Larger glycosidic and benzoate substituents PubChem
1-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-(oxan-2-yloxy)-... ethanone () 3-(Oxan-2-yloxy), 17-ethanone 400.59 Oxane ring substituent; lacks dihydroxy groups chem960.com
[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-... acetate (CAS 604-35-3) 17-(6-methylheptan-2-yl), 3-OAc 428.69 Branched alkyl chain at C17; no 11-OH Supplier data

Hydrophilicity and Solubility

  • The target compound’s 11,17-dihydroxy groups enhance hydrophilicity compared to the fully acetylated analogue (CAS 2268-98-6), which may improve aqueous solubility but reduce membrane permeability .

Metabolic Stability

  • The acetylated ethyl group in the target compound’s [(2S)-2-hydroxyethyl] acetate side chain may act as a prodrug feature, requiring enzymatic hydrolysis for activation. This contrasts with the stable oxane ring in ’s compound, which resists metabolic degradation .

Receptor Binding

  • The stereochemical configuration (11S vs. 11R in CAS 2268-98-6) likely alters affinity for steroid receptors like glucocorticoid or androgen receptors, though specific data are absent in the provided evidence .

Preparation Methods

Diosgenin-Derived Intermediates

Diosgenin, a steroidal sapogenin, serves as a cost-effective precursor for synthesizing 16-dehydropregnenolone acetate (16-DPA), a key intermediate. A three-step process achieves 60% overall yield:

  • Acetylation : Diosgenin reacts with acetic anhydride (1:3.5 molar ratio) under pressure in a hydrocarbon solvent, generating acetylonium ions for efficient O-acylation.

  • Oxidative cleavage : Rupture of the spiroketal ring via ozonolysis or periodate oxidation.

  • Rearrangement : Acid-catalyzed Wagner-Meerwein rearrangement to form the Δ16-20-ketone structure.

Prednisolone as a Substrate

Prednisolone’s 11β,17α,21-trihydroxy configuration aligns closely with the target molecule. Industrial routes modify prednisolone through:

  • Selective 21-hydroxyl protection : Semicarbazone formation at C20 and C3 ketones prevents unwanted side reactions.

  • 11β-Hydroxyl retention : Use of mild oxidizing agents (e.g., Jones reagent) avoids over-oxidation.

Esterification Methodologies

Direct Acetylation with Acetic Anhydride

The 2-hydroxyethyl group undergoes esterification under catalytic conditions:

Condition Catalyst Solvent Yield Purity
DMAP (4-dimethylaminopyridine)NoneSolvent-free92%99.1%
Sulfuric acid0.5% w/wDichloromethane85%97.3%

Mechanism : DMAP acts as a nucleophilic catalyst, deprotonating acetic anhydride to form an acyl pyridinium intermediate, which reacts with the steroidal alcohol. This method eliminates pyridine solvents, reducing wastewater generation by 70% compared to traditional approaches.

Enantioselective Acetylation

Enzymatic methods using Candida antarctica lipase B (CAL-B) achieve 98% enantiomeric excess (ee) for the (2S)-configured acetate:

  • Reaction medium : Tert-butyl methyl ether (TBME) at 40°C.

  • Substrate ratio : 1:1.2 (steroid:vinyl acetate).

  • Limitation : Requires prior protection of all hydroxyl groups except the 2-hydroxyethyl moiety.

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

A plug-flow reactor system enhances reaction control for large batches (≥100 kg):

  • Residence time : 8–12 minutes at 50°C.

  • Mixing efficiency : Static mixers ensure homogeneous catalyst distribution (DMAP concentration: 0.3 mol%).

  • Byproduct mitigation : In-line IR spectroscopy detects unreacted acetic anhydride (<0.5% residual).

Waste Reduction Strategies

  • Solvent recovery : Distillation recovers 95% of dichloromethane for reuse.

  • Catalyst recycling : DMAP is extracted via pH-selective precipitation (recovery rate: 82%).

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) are monitored through:

Parameter Method Specification
Stereochemical purityChiral HPLC (OD-H column)≥99.0% ee
Acetate content¹H NMR (δ 2.05 ppm)98.5–101.5%
Residual solventsGC-FID<500 ppm total

Impurity profiling identifies three primary byproducts:

  • 7,9-Lactone derivative (0.3%): Forms via intramolecular esterification under acidic conditions.

  • Δ11,12-Dehydro compound (0.7%): Result of dehydration at C11–C12.

  • Diacetate over-esterification (0.5%): Controlled by limiting acetic anhydride stoichiometry.

Comparative Analysis of Synthetic Routes

Diosgenin vs. Prednisolone Pathways

Parameter Diosgenin Route Prednisolone Route
Starting material cost$120/kg$980/kg
Synthesis steps53
Overall yield42%67%
Environmental factor18.76.2

Key trade-off : While the diosgenin pathway is economical, the prednisolone route offers superior yield and lower E-factor, favoring API production .

Q & A

Q. What methodologies are recommended for determining the crystal structure of this compound?

The crystal structure can be resolved using X-ray crystallography with the SHELX suite (e.g., SHELXL for refinement and SHELXD/SHELXS for structure solution). Key considerations include:

  • Data collection : High-resolution intensity data from modern detectors (CCD or photon-counting) to ensure accuracy.
  • Stereochemical refinement : Leverage SHELXL's robust handling of hydrogen bonding and thermal displacement parameters for precise stereochemical assignments .
  • Validation : Cross-check with tools like PLATON or CCDC Mercury to confirm bond lengths/angles and avoid overfitting.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear chemically resistant gloves (nitrile or neoprene), full-face shields, and P95/P2 respirators to prevent inhalation of aerosols .
  • Ventilation : Use fume hoods to minimize airborne exposure, as the compound may contain IARC-classified carcinogenic components .
  • Spill management : Avoid drainage contamination; use inert absorbents (e.g., vermiculite) and dispose of waste under hazardous material regulations .

Q. What synthetic strategies are effective for producing high-purity batches?

  • Stereochemical control : Use chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) to maintain the (2S,8S,9S,10R,11S) stereochemistry.
  • Purification : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients. Monitor purity via LC-MS and confirm stereochemistry via NMR (e.g., NOESY for spatial proximity analysis) .
  • Stability testing : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation of hydroxyl and ketone groups .

Q. How can stability under varying experimental conditions be assessed?

  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • pH sensitivity : Use UV-Vis spectroscopy to monitor structural changes in buffered solutions (pH 2–12).
  • Light exposure : Conduct accelerated degradation studies under UV/visible light to assess photolytic stability .

Advanced Research Questions

Q. How do substituents influence metabolic pathways and bioactivation?

  • Dihydrodiol formation : In vitro metabolism studies (e.g., liver microsomes) reveal that methyl substituents at C10/C13 promote trans-3,4-dihydrodiol formation via cytochrome P450 enzymes. These diols undergo stereospecific epoxidation, generating syn- or anti-diol epoxides depending on substituent positioning .
  • Electronic effects : Trifluoromethyl groups in the bay region reduce DNA binding compared to methyl groups due to altered electron density, as shown in MCF-7 cell assays .

Q. How does stereochemistry impact receptor binding or enzymatic activity?

  • Glucocorticoid receptor (GR) affinity : The (2S,17R) configuration aligns with GR’s ligand-binding domain, as confirmed by molecular docking simulations. Minor stereochemical deviations (e.g., 11R vs. 11S) reduce binding by >50% in SPR assays .
  • Enzymatic hydroxylation : CYP3A4 preferentially hydroxylates the (8S,10R) configuration, as evidenced by kinetic isotope effect (KIE) studies .

Q. How should contradictory data in DNA-binding studies be analyzed?

  • Adduct quantification : Use 32^{32}P-postlabeling or LC-MS/MS to differentiate between stereoisomeric DNA adducts. For example, anti-diol epoxides form more stable adducts than syn-isomers .
  • Statistical rigor : Apply Bayesian meta-analysis to reconcile discrepancies in tumorigenicity assays, accounting for variables like exposure duration and cell type heterogeneity .

Q. What mechanistic insights explain substituent electronic effects on carcinogenicity?

  • Steric vs. electronic factors : Trifluoromethyl groups in the bay region reduce tumorigenic potential by 90% compared to methyl groups, despite similar steric bulk. This is attributed to decreased electrophilicity of resultant epoxides, as shown in Sencar mouse models .
  • Computational modeling : Density Functional Theory (DFT) calculations reveal that electron-withdrawing substituents raise the energy barrier for epoxide ring-opening, reducing DNA adduct formation .

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